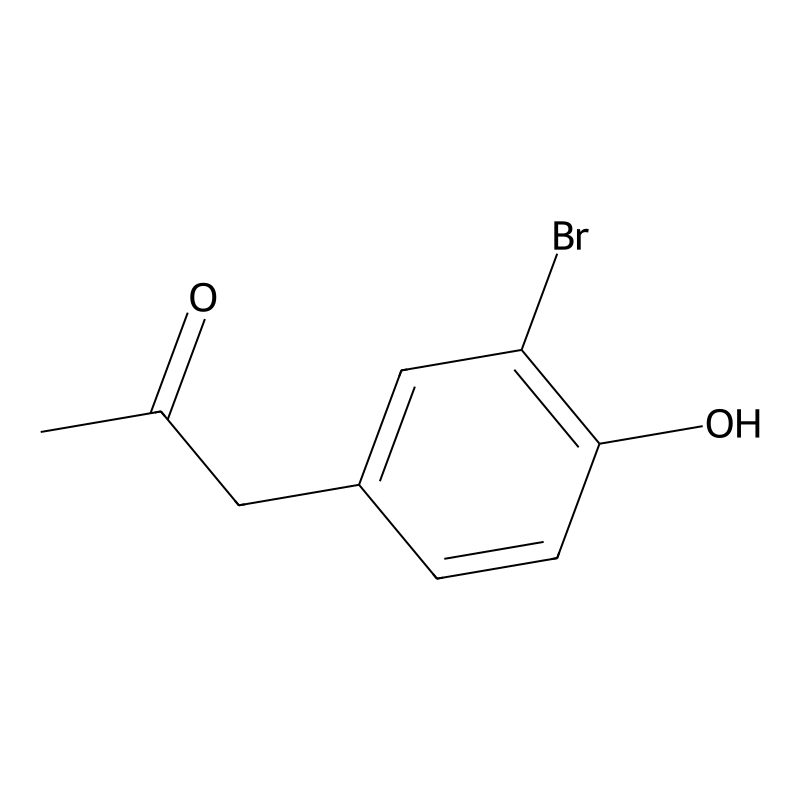

1-(3-Bromo-4-hydroxyphenyl)propan-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Intermediate in Organic Synthesis

Scientific Field: Organic Chemistry

Summary of Application: “1-(3-Bromo-4-hydroxyphenyl)propan-2-one” is used as an intermediate in the field of organic synthesis.

Methods of Application/Experimental Procedures: The specific methods of application or experimental procedures can vary widely depending on the specific synthesis being performed.

Results/Outcomes: The outcomes of these syntheses can vary widely depending on the specific reactions being performed.

Pharmacological Effects

Scientific Field: Pharmacology

Summary of Application: Ketoamine compounds, such as “1-(3-Bromo-4-hydroxyphenyl)propan-2-one”, have been found to have anti-inflammatory effects.

Results/Outcomes: The specific results can vary depending on the specific tests being performed.

Synthesis of Benzofurans

Summary of Application: “1-(3-Bromo-4-hydroxyphenyl)propan-2-one” can be used in the synthesis of benzofurans.

Methods of Application/Experimental Procedures: The compound can be used in a variety of reactions to synthesize benzofurans.

Crystal Structure Analysis

Scientific Field: Crystallography

Summary of Application: The crystal structure of “1-(3-Bromo-4-hydroxyphenyl)propan-2-one” has been analyzed.

Methods of Application/Experimental Procedures: The crystal structure was determined using X-ray crystallography.

Results/Outcomes: The results include detailed information about the arrangement of atoms within the crystal, including bond lengths and angles.

Antigonadotropin

Summary of Application: “1-(3-Bromo-4-hydroxyphenyl)propan-2-one” has been used as an antigonadotropin.

Methods of Application/Experimental Procedures: The compound would be administered to an organism and the resulting effects on gonadotropin activity would be observed.

1-(3-Bromo-4-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol. This compound features a brominated aromatic ring, a hydroxyl group, and a ketone functional group, making it a versatile intermediate in organic synthesis. The presence of the bromine atom enhances its reactivity, while the hydroxyl group can engage in hydrogen bonding, influencing solubility and molecular interactions .

As there is limited research on this specific compound, its mechanism of action in any biological system is unknown.

- Oxidation: The hydroxyl group can be oxidized to yield a ketone or carboxylic acid.

- Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

- Substitution: The bromine atom is susceptible to nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Major products from these reactions may include derivatives such as 1-(3-hydroxyphenyl)propan-2-one and 1-(3-amino-4-hydroxyphenyl)propan-2-one.

Research indicates that 1-(3-Bromo-4-hydroxyphenyl)propan-2-one exhibits potential biological activities, including:

- Antimicrobial Properties: Preliminary studies suggest effectiveness against various microbial strains.

- Anticancer Activity: Investigations are ongoing to explore its efficacy in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects: Compounds similar to 1-(3-Bromo-4-hydroxyphenyl)propan-2-one have been noted for their anti-inflammatory properties .

The synthesis of 1-(3-Bromo-4-hydroxyphenyl)propan-2-one can be achieved through multiple methods:

- Bromination of 4-Hydroxyacetophenone: This involves introducing the bromine atom to the aromatic ring.

- Friedel-Crafts Acylation: Following bromination, a Friedel-Crafts acylation reaction introduces the propan-2-one group.

These methods highlight its role as an intermediate in synthesizing more complex organic compounds.

1-(3-Bromo-4-hydroxyphenyl)propan-2-one finds applications across various fields:

- Organic Synthesis: It serves as an intermediate in creating pharmaceuticals and agrochemicals.

- Research: Its potential as a therapeutic agent is under investigation, particularly in pharmacology.

- Specialty Chemicals Production: The compound is utilized as a building block for synthesizing specialty chemicals and derivatives .

1-(3-Bromo-4-hydroxyphenyl)propan-2-one can be compared with several structurally similar compounds:

| Compound Name | Structural Features |

|---|---|

| 1-(4-Bromo-2-hydroxyphenyl)ethanone | Contains an ethanone group instead of propan-2-one |

| 2,6-Dibromo-4-(1-(3-bromo-4-hydroxyphenyl)-1-methylethyl)phenol | Additional bromine atoms with different substitution patterns |

| 1-(3-Bromo-4-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one | Features a dimethylamino group and an enone moiety |

These comparisons highlight the unique structural characteristics of 1-(3-Bromo-4-hydroxyphenyl)propan-2-one, particularly its specific functional groups that contribute to its reactivity and potential applications in medicinal chemistry.